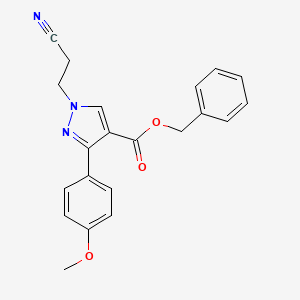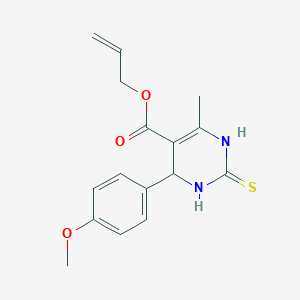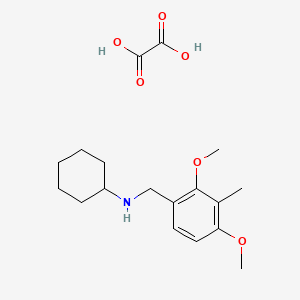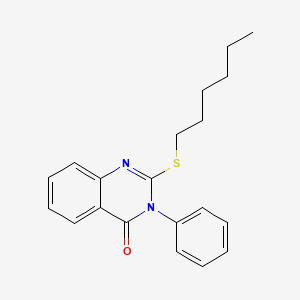
1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as theophylline, is a methylxanthine drug that is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator, which means it relaxes the smooth muscles of the airways and improves breathing. In addition, theophylline has been studied for its potential use in the treatment of other diseases such as heart failure, cerebral ischemia, and inflammatory bowel disease.
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting phosphodiesterase, theophylline increases the levels of cAMP and cGMP, which relaxes the smooth muscles of the airways and improves breathing. In addition, theophylline has been shown to have other mechanisms of action, including adenosine receptor antagonism, calcium channel modulation, and histone deacetylase inhibition.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can be beneficial in the treatment of heart failure. It also increases diuresis and natriuresis, which can be beneficial in the treatment of edema. Theophylline has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, theophylline has been shown to improve cognitive function and may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the effects of phosphodiesterase inhibition on various physiological processes. However, one limitation is that theophylline has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. In addition, theophylline has a number of side effects, including nausea, vomiting, tremors, and arrhythmias, which can complicate experiments.
Direcciones Futuras
There are a number of future directions for research on theophylline. One direction is to study its potential use in the treatment of other diseases such as heart failure, cerebral ischemia, and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs, such as bronchodilators and corticosteroids, to improve the treatment of respiratory diseases. In addition, further research is needed to better understand the mechanisms of action of theophylline and to develop more selective phosphodiesterase inhibitors with fewer side effects.
Métodos De Síntesis
Theophylline can be synthesized through various methods, including the Fischer indole synthesis, the Skraup synthesis, and the Borsche-Drechsel cyclization. The Fischer indole synthesis involves the reaction of 2,6-dichloro-3,5-dimethylpyridine with urea in the presence of sodium hydroxide. The Skraup synthesis involves the reaction of 2,6-dimethyl-3-nitropyridine with glycerol and sulfuric acid. The Borsche-Drechsel cyclization involves the reaction of 2,6-dimethyl-3,5-dinitropyridine with ammonia and hydrogen gas.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its potential use in the treatment of respiratory diseases. It has been shown to improve lung function and reduce the frequency and severity of asthma and 1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione exacerbations. In addition, theophylline has been studied for its potential use in the treatment of other diseases such as heart failure, cerebral ischemia, and inflammatory bowel disease. Theophylline has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of these diseases.
Propiedades
IUPAC Name |
1,3,7-trimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-14-8-9(13-11(14)17-6-4-5-7-17)15(2)12(19)16(3)10(8)18/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLYBSJPQBOGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281438 | |
| Record name | 1,3,7-Trimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6974-79-4 | |
| Record name | NSC21708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,7-Trimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)

![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)
![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)

![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
